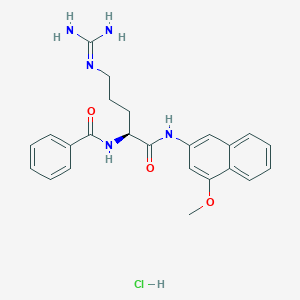

Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride

Übersicht

Beschreibung

Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride is a synthetic compound used primarily as a substrate in enzymatic assays. It is particularly useful in the study of proteolytic enzymes such as trypsin and cathepsin B. The compound is characterized by its ability to release a chromophore upon hydrolysis, making it valuable in colorimetric analysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride typically involves the protection of the arginine amino group, followed by coupling with 4-methoxy-beta-naphthylamine. The benzoyl group is introduced to protect the arginine side chain, and the final product is obtained by deprotection and purification steps. The reaction conditions often include the use of coupling reagents such as carbodiimides and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often lyophilized for stability and ease of storage.

Analyse Chemischer Reaktionen

Types of Reactions

Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in substitution reactions where the benzoyl group is replaced under specific conditions.

Common Reagents and Conditions

Hydrolysis: Catalyzed by enzymes like trypsin and cathepsin B, typically in aqueous buffers at physiological pH.

Substitution: Involves reagents such as hydroxylamine or hydrazine under acidic or basic conditions.

Major Products

Hydrolysis: Produces 4-methoxy-beta-naphthylamine and Nalpha-Benzoyl-L-arginine.

Substitution: Results in the formation of derivatives where the benzoyl group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Enzyme Substrate in Proteolytic Activity

One of the primary applications of Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride is as a substrate for proteolytic enzymes. It has been extensively used in enzyme assays to study the activity of serine proteases such as trypsin and elastase. The compound undergoes hydrolysis at the bond between the arginine and the beta-naphthylamide moieties, releasing a chromophore that can be quantified through colorimetric analysis. This property makes it an effective tool for measuring enzyme kinetics and understanding enzyme mechanisms.

Table 1: Enzyme Activity Using this compound

Therapeutic Potential

Research has indicated that compounds similar to Nalpha-Benzoyl-L-arginine derivatives exhibit potential therapeutic effects, particularly in modulating protein arginine deiminase (PAD) activity. PADs are implicated in several diseases, including rheumatoid arthritis and cancer. By inhibiting these enzymes, there is potential for developing treatments that target these conditions more effectively.

Case Study: PAD Inhibition

A study focused on the development of PAD inhibitors demonstrated that modifications to the benzoyl group could enhance potency and selectivity against PAD enzymes. This highlights the importance of structure-activity relationships in designing more effective therapeutic agents based on Nalpha-Benzoyl-L-arginine derivatives .

Research Applications in Biochemistry

This compound is also utilized in various biochemical research applications beyond enzyme assays. It serves as a model compound for studying enzyme-substrate interactions and can be used in high-throughput screening assays to identify new protease inhibitors.

Table 2: Research Applications

| Application | Description |

|---|---|

| Enzyme Kinetics | Measurement of reaction rates for proteolytic enzymes using this substrate |

| High-throughput Screening | Identification of novel inhibitors targeting serine proteases |

| Mechanistic Studies | Investigation of enzyme mechanisms through substrate specificity and reaction pathways |

Industrial Applications

The compound's enzymatic properties extend to industrial applications, particularly in food processing and biotechnology. It can be employed to optimize processes involving proteases, enhancing product yield and quality.

Wirkmechanismus

The compound exerts its effects by serving as a substrate for proteolytic enzymes. Upon enzymatic hydrolysis, it releases 4-methoxy-beta-naphthylamine, which can be detected colorimetrically. This reaction allows for the quantification of enzyme activity. The molecular targets include the active sites of enzymes like trypsin and cathepsin B, where the compound binds and undergoes cleavage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nalpha-Benzoyl-DL-arginine 4-nitroanilide hydrochloride

- Nalpha-Benzoyl-L-arginine ethyl ester hydrochloride

- Nalpha-CBZ-L-arginyl-L-arginine 4-methoxy-beta-naphthylamide acetate

Uniqueness

Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride is unique due to its specific chromogenic properties and its ability to release 4-methoxy-beta-naphthylamine upon hydrolysis. This makes it particularly useful in colorimetric assays where precise measurement of enzyme activity is required. Its structure also allows for selective interaction with certain proteolytic enzymes, providing specificity in enzymatic studies.

Biologische Aktivität

Nα-Benzoyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride (BAPNA) is a synthetic compound primarily utilized as a substrate in biochemical assays to study proteolytic enzymes, particularly trypsin and cathepsin B. Its structure and biological activity make it a valuable tool in enzymology and various clinical applications.

Chemical Structure and Properties

- Molecular Formula : C24H27N5O3•HCl

- Molecular Weight : 469.96 g/mol

- CAS Number : 100900-33-2

BAPNA acts as a chromogenic substrate for serine proteases. Upon hydrolysis by these enzymes, it releases the chromophore 4-methoxy-β-naphthylamine, which can be quantitatively measured using colorimetric methods. This property allows researchers to assess enzyme activity in various biological contexts.

Enzyme Substrate

BAPNA is specifically used to evaluate the activity of:

- Trypsin : A serine protease involved in protein digestion.

- Cathepsin B : A cysteine protease implicated in protein degradation and various pathological processes.

The hydrolysis of BAPNA by these enzymes can be monitored to determine kinetic parameters such as (Michaelis constant) and (maximum velocity), providing insights into enzyme functionality under different conditions.

Clinical Relevance

BAPNA has been utilized in studies related to:

- Periodontal Disease : The BANA test, which employs BAPNA, helps identify periodontal pathogens by measuring their enzymatic activity linked to tissue degradation .

- Cancer Research : Cathepsin B's role in cancer progression has been studied using BAPNA as a substrate, revealing its potential as a biomarker for tumor aggressiveness .

Enzymatic Activity Assessment

A study demonstrated that BAPNA could effectively differentiate between active and inactive forms of cathepsin B in equine articular cartilage, highlighting its utility in veterinary medicine . Another investigation showed that the presence of specific inhibitors could significantly alter the hydrolysis rate of BAPNA by trypsin, indicating its potential for drug development targeting proteolytic pathways.

Comparative Analysis of Substrates

Eigenschaften

IUPAC Name |

N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3.ClH/c1-32-21-15-18(14-17-10-5-6-11-19(17)21)28-23(31)20(12-7-13-27-24(25)26)29-22(30)16-8-3-2-4-9-16;/h2-6,8-11,14-15,20H,7,12-13H2,1H3,(H,28,31)(H,29,30)(H4,25,26,27);1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUWKXWWJGXVBW-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585080 | |

| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-33-2 | |

| Record name | Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100900-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-Benzoyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.